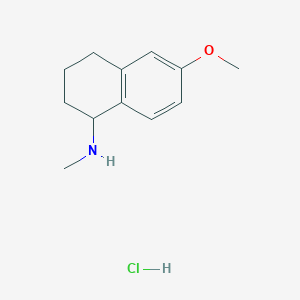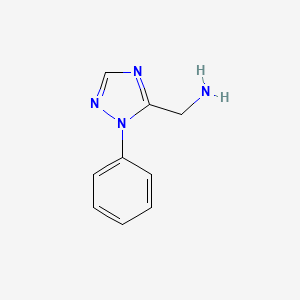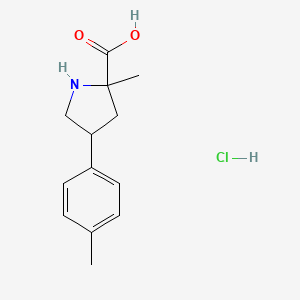![molecular formula C9H3Cl2N3O B1433710 2,4-Dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine CAS No. 1268241-74-2](/img/structure/B1433710.png)
2,4-Dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine
Overview
Description
2,4-Dichloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is a chemical compound with the molecular formula C9H3Cl2N3O . It is a type of pyridopyrimidine, a class of compounds that have shown therapeutic interest and are used on several therapeutic targets .
Synthesis Analysis
The synthesis of pyridopyrimidines involves various methods. For instance, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid can produce a precursor which undergoes methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Molecular Structure Analysis
The molecular structure of 2,4-Dichloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is characterized by a pyridopyrimidine moiety, which is a heterocyclic combination of pyrimidine and pyridine rings . The exact structure can be represented by the InChI code: 1S/C9H3Cl2N3O/c10-7-6-5(13-9(11)14-7)4-2-1-3-12-8(4)15-6/h1-3H .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine include a molecular weight of 240.05 . More detailed properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Structural Analysis
The structural complexity and synthetic versatility of pyrimidine derivatives, including 2,4-Dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine, have garnered significant interest in the field of medicinal and pharmaceutical chemistry due to their broad range of applications. These compounds serve as key precursors and scaffolds for the development of novel therapeutic agents owing to their bioavailability and diverse pharmacological effects. The synthesis of pyrimidine derivatives employs a variety of hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, highlighting the role of these compounds in the advancement of organic synthesis and drug discovery (Parmar, Vala, & Patel, 2023).
Biological and Medicinal Significance
Pyrimidine derivatives exhibit a wide range of biological activities, making them a focal point for the development of new drugs. They have been studied for their anti-inflammatory, anticancer, antiviral, and antimicrobial properties. The synthesis and characterization of these derivatives, including their in-vitro activities, underline the therapeutic potential of pyrimidine-based compounds in addressing various health conditions. These studies not only provide insights into the anti-inflammatory and anticancer activities of pyrimidine derivatives but also highlight their significance in the synthesis of novel therapeutic agents with minimal toxicity (Gondkar, Deshmukh, & Chaudhari, 2013); (Kaur et al., 2014).
Optical and Electroluminescent Materials
The incorporation of pyrimidine derivatives into π-extended conjugated systems has proven valuable for the creation of novel optoelectronic materials. These compounds, including those based on 2,4-Dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine, are utilized in the development of luminescent small molecules and chelate compounds. Their application in photo- and electroluminescent devices, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells, underscores the versatility of pyrimidine derivatives in the field of materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety And Hazards
The safety information for 2,4-Dichloropyrido[3’,2’:4,5]furo[3,2-d]pyrimidine indicates that it should be handled with care. Precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .
properties
IUPAC Name |
4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2N3O/c10-7-6-5(13-9(11)14-7)4-2-1-3-12-8(4)15-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUHJWKPRZOOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC3=C2N=C(N=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




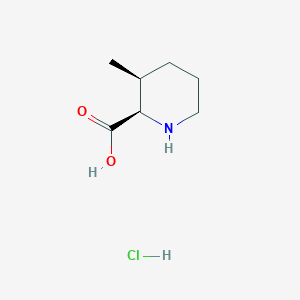
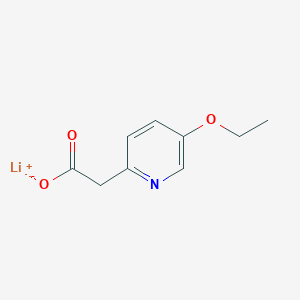


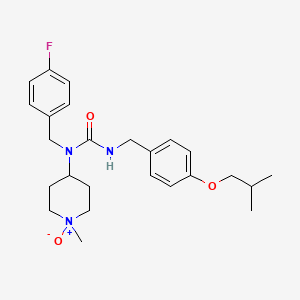


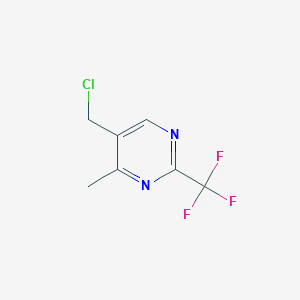
![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide](/img/structure/B1433642.png)
![Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B1433643.png)
